1-Benzyl-1-(3-chlorophenyl)hydrazine
Description
1-Benzyl-1-(3-chlorophenyl)hydrazine is an organic hydrazine derivative characterized by a benzyl group and a 3-chlorophenyl group attached to a central hydrazine moiety. Its molecular formula is C₁₃H₁₃ClN₂, with a molecular weight of 232.71 g/mol (calculated). The IUPAC name is This compound, and its structure features a chlorine atom at the meta position of the phenyl ring, which influences electronic and steric properties.
For example, 3-chlorobenzaldehyde might react with benzylhydrazine under acidic conditions to form the target compound .
Properties
CAS No. |
64512-30-7 |
|---|---|
Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
1-benzyl-1-(3-chlorophenyl)hydrazine |
InChI |
InChI=1S/C13H13ClN2/c14-12-7-4-8-13(9-12)16(15)10-11-5-2-1-3-6-11/h1-9H,10,15H2 |
InChI Key |
ROCFLTWBVOOYRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-(3-chlorophenyl)hydrazine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 3-chlorophenylhydrazine in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-(3-chlorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine to amines or other reduced forms.
Substitution: The benzyl and chlorophenyl groups can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines.
Scientific Research Applications
1-Benzyl-1-(3-chlorophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(3-chlorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its biological effects are mediated through interactions with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Effects on Properties
- Electron-Withdrawing Effects : The 3-chlorophenyl group introduces electron-withdrawing effects, stabilizing the hydrazine moiety and influencing reactivity in condensation or cyclization reactions .
Key Differentiators of this compound
- Structural Uniqueness : The combination of benzyl and 3-chlorophenyl groups distinguishes it from simpler methyl or phenyl analogs. This structure balances steric bulk and electronic effects, making it suitable for targeted drug design.
- Synthetic Flexibility : The hydrazine backbone allows for derivatization into heterocycles (e.g., pyrazoles or triazoles), as demonstrated in the synthesis of ethyl 4-chloro-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
